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Description
Zinc, bis(4-methylphenyl)- is a chemical reagent supplied for research and development purposes exclusively. It is classified as a bis(β-diketiminate) zinc(II) complex, a structural type that is rare among zinc coordination compounds . The compound has been synthesized and fully characterized by single-crystal X-ray diffraction, confirming a distorted tetrahedral geometry around the zinc center . This well-defined coordination environment is of significant interest in the field of organometallic chemistry and catalysis. For instance, related zinc complexes supported by β-diketiminate (or "nacnac") ligands have demonstrated importance in catalytic reactions, such as the copolymerization of carbon dioxide with epoxides to generate biodegradable polymers . Furthermore, zinc complexes incorporating aromatic systems are actively researched for their functional properties, including their potential application in organic electronics and as emissive layers in OLED devices (Organic Light-Emitting Diodes) . Researchers value this compound as a precursor or model complex for developing new catalytic systems and for advanced materials science applications. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.
Synthetic Methodologies and Precursor Chemistry of Zinc, Bis 4 Methylphenyl and Related Diaryl Zinc Systems
Classical Preparative Routes for Diaryl Zinc Synthesis
The traditional methods for synthesizing diaryl zinc compounds primarily rely on the reaction of a zinc halide with a more reactive organometallic species, such as a Grignard or organolithium reagent. researchgate.net
Grignard Reagent-Mediated Synthesis from Zinc Halides
A common and well-established method for the preparation of diaryl zinc compounds is the transmetallation of a zinc halide with a Grignard reagent (ArMgX). nih.govlibretexts.org This reaction involves the exchange of the aryl group from magnesium to zinc, forming the desired diaryl zinc (Ar₂Zn) and a magnesium halide salt (MgX₂). libretexts.org
The general reaction is as follows:
2 ArMgX + ZnX₂ → Ar₂Zn + 2 MgX₂
This method is widely applicable; however, the presence of Lewis acidic salt byproducts like MgX₂ can sometimes interfere with subsequent reactions, potentially leading to lower enantioselectivities in asymmetric catalysis. nih.gov To circumvent this, methods have been developed to prepare salt-free diorganozinc reagents. nih.gov For instance, reacting zinc methoxide (B1231860) with Grignard reagents can lead to the precipitation of magnesium salts, allowing for the isolation of the pure diorganozinc compound. nih.gov The reactivity of Grignard reagents in these syntheses can be influenced by the halide, with RMgCl generally being more reactive than RMgBr or RMgI. acs.org
Table 1: Examples of Grignard Reagent-Mediated Synthesis
Organolithium Reagent-Based Synthesis from Zinc Halides
Similar to the Grignard-based route, organolithium reagents (ArLi) can be used to synthesize diaryl zinc compounds from zinc halides. researchgate.net This transmetallation reaction is also driven by the difference in electronegativity between lithium and zinc.
The general reaction is as follows:
2 ArLi + ZnX₂ → Ar₂Zn + 2 LiX
This approach is effective, though like the Grignard method, it produces salt byproducts (LiX) that may need to be removed or sequestered to prevent interference in subsequent applications. nih.gov For example, the in-situ generation of diphenylzinc (B92339) from phenyl bromide involves initial metallation with n-butyllithium followed by transmetallation with zinc chloride. nih.gov The resulting lithium chloride can be precipitated by adding a non-polar solvent like hexanes. nih.gov The solubility of the zinc halide can be a limiting factor; for instance, the low solubility of ZnCl₂ in certain ethers at low temperatures can hinder the transmetallation from some heteroaryllithium reagents. nih.gov
Transmetallation Strategies for Diaryl Zinc Compounds
Transmetallation reactions are a cornerstone of organometallic chemistry, allowing for the transfer of organic groups from one metal to another. This is particularly useful for creating less reactive and more selective reagents like diaryl zincs from more reactive precursors.
Ligand Exchange Reactions with Diorganomercurials
Historically, one of the methods to prepare diaryl zinc compounds involves a metal-metal exchange with diorganomercury compounds (Ar₂Hg). libretexts.org This reaction is driven by the greater electropositivity of zinc compared to mercury.
The reaction is as follows:
Ar₂Hg + Zn → Ar₂Zn + Hg
While effective, the toxicity of mercury compounds has led to a decline in the use of this method in modern organic synthesis. libretexts.org
Exchange Reactions with Dialkylzinc Precursors
A more contemporary and widely used transmetallation strategy involves the reaction of an arylating agent with a dialkylzinc precursor, such as diethylzinc (B1219324) (Et₂Zn). nih.govacs.org This method is particularly valuable for generating salt-free arylzinc reagents. nih.gov For example, aryl boronic acids can undergo transmetallation with diethylzinc to produce arylethylzinc (ArZnEt) species. nih.gov
Another approach is the iodine-zinc exchange reaction, where an aryl iodide reacts with a dialkylzinc in the presence of a catalyst, such as lithium acetylacetonate (B107027) (Li(acac)), to yield the corresponding diarylzinc. researchgate.net This method exhibits excellent functional group tolerance. researchgate.net
Table 2: Transmetallation Strategies for Diaryl Zinc Synthesis
Advanced Synthetic Approaches to Related Zinc Complexes
Research continues to advance the synthesis of organozinc reagents, focusing on improving efficiency, scalability, and functional group tolerance.
One advanced method is the direct insertion of activated zinc, such as Rieke® Zinc, into the carbon-halogen bonds of aryl halides. wikipedia.orgsigmaaldrich.com This method is advantageous as it can tolerate a variety of sensitive functional groups like nitriles, esters, and ketones, which is a limitation in traditional Grignard or organolithium-based syntheses. sigmaaldrich.com
Continuous flow synthesis is another modern approach that has been applied to the production of organozinc reagents. acs.orgacs.org This technique allows for safe, scalable, and efficient formation of these reagents, which can then be used immediately in subsequent reactions like Negishi couplings. acs.orgacs.org
Furthermore, direct zincation of arenes using strong, non-nucleophilic zinc-amide bases (e.g., (TMP)₂Zn·2MgCl₂·2LiCl, where TMP = 2,2,6,6-tetramethylpiperidyl) has emerged as a powerful tool for preparing functionalized arylzinc reagents. hw.ac.uknih.gov This method allows for the deprotonation of arenes that possess sensitive functional groups, which might not be compatible with other metallation techniques. hw.ac.uk These reactions can sometimes be accelerated by microwave irradiation. hw.ac.uk
Finally, cobalt-catalyzed transmetallation from a cobalt metallacycle to zinc has been developed for the asymmetric synthesis of zinc metallacycles, which are versatile intermediates for various transformations. chemistryviews.org
Electrochemical Synthesis Methods for Zinc(II) Complexes
Electrochemical synthesis offers an alternative pathway for the formation of organozinc compounds, including diaryl zinc systems. This method relies on the direct reaction of an organic halide with a sacrificial zinc anode in an electrolytic cell. The process avoids the use of highly reactive zinc dust and can often be performed under mild conditions.
The general setup for the electrochemical synthesis of a diaryl zinc compound like Zinc, bis(4-methylphenyl)- involves a divided or undivided electrochemical cell containing a sacrificial zinc anode and an inert cathode (e.g., platinum or carbon). A solution of the corresponding aryl halide, such as 4-bromotoluene (B49008) or 4-iodotoluene (B166478), in an organic solvent with a supporting electrolyte is used.
Table 1: Components of an Electrochemical Cell for Diaryl Zinc Synthesis
Component
Material/Compound
Function
Anode
Zinc metal
Sacrificial electrode, source of Zn²⁺ ions.
Cathode
Platinum, Nickel, or Carbon
Inert electrode for the reduction of the organic halide.
This method's key advantage is the in-situ generation of the reactive zinc species, which can improve selectivity and yield by controlling the applied potential.
Template-Route Synthesis of Zinc(II) Coordination Compounds
The template effect is a powerful strategy in coordination chemistry for the synthesis of complex macrocyclic or cage-like structures that are otherwise difficult to obtain. In this approach, a metal ion acts as a template, organizing and directing the condensation or assembly of smaller ligand precursors around itself into a specific stereochemical arrangement. Zinc(II) ions are frequently used as templates due to their flexible coordination geometry, which can accommodate tetrahedral, square pyramidal, and octahedral arrangements.
While not a direct route to Zinc, bis(4-methylphenyl)-, the template method is fundamental for creating specific zinc(II) coordination compounds with diaryl-containing ligands. For instance, in the synthesis of zinc(II) diaryldithiocarbamate complexes, the Zn(II) center organizes the diaryldithiocarbamate ligands. ucl.ac.uksemanticscholar.org The reaction of a zinc salt with a dithiocarbamate (B8719985) ligand derived from a diarylamine (like bis(4-methylphenyl)amine) leads to the formation of a complex where the zinc ion is typically in a distorted tetrahedral coordination environment. ucl.ac.uksemanticscholar.org
The structure of the final complex is influenced by the steric bulk of the aryl groups on the ligand. For example, [Zn{S₂CN(p-tol)₂}₂] adopts a monomeric structure with a four-coordinate zinc center, whereas bulkier ligands can lead to different coordination numbers or dimeric structures. ucl.ac.uksemanticscholar.org
Table 2: Examples of Zinc(II) Coordination Compounds Synthesized via Template Routes
This method highlights the role of the zinc ion in pre-organizing ligands to achieve specific supramolecular architectures.
Generation of Bisorganic Zinc Reagents from Diiodohydrocarbons and Zinc Powder
A common and direct method for preparing organozinc reagents is the oxidative addition of zinc metal to an organic halide. To synthesize Zinc, bis(4-methylphenyl)-, a precursor such as 4-iodotoluene would be reacted directly with activated zinc powder. nih.gov
The reaction involves the insertion of a zinc atom into the carbon-iodine bond of the aryl iodide. chemedx.orgyoutube.com This process typically requires activation of the zinc metal, which can be achieved by washing with acid to remove the passivating oxide layer, or by using Rieke zinc, a highly reactive form of zinc powder. The reaction is usually carried out in an anhydrous polar aprotic solvent like THF or DMF.
The initial product of this insertion is the organozinc iodide, 4-methylphenylzinc iodide (p-TolZnI). libretexts.org These organozinc halides exist in solution in equilibrium with the corresponding diaryl zinc and zinc dihalide, as described by the Schlenk equilibrium: libretexts.org
2 ArZnI ⇌ Ar₂Zn + ZnI₂
To drive the equilibrium towards the desired diaryl zinc product, the zinc halide can be precipitated by adding a chelating agent like dioxane, or the more volatile diaryl zinc compound can be isolated by distillation.
Table 3: Typical Conditions for Synthesis from Aryl Iodide and Zinc Powder
Parameter
Condition
Purpose
Zinc Source
Zinc dust or powder
Reactant for oxidative insertion.
Activation
I₂, 1,2-dibromoethane, or TMSCl
Removes surface oxides and increases reactivity.
Precursor
4-Iodotoluene
Source of the 4-methylphenyl (p-tolyl) group.
Solvent
Tetrahydrofuran (THF)
Anhydrous polar aprotic solvent to facilitate the reaction.
Temperature
Room temperature to reflux
To initiate and sustain the reaction.
This method is widely used due to its operational simplicity and the ready availability of the starting materials.
Synthesis of Zinc Complexes with N,N'-bis(p-tolyl)ethylenediimine Ligands
Zinc(II) complexes with Schiff base ligands, such as those derived from substituted anilines and diamines, are of significant interest due to their structural diversity and catalytic potential. The synthesis of zinc complexes with N,N'-bis(p-tolyl)ethylenediimine or related N,N'-diaryl ligands typically involves the direct reaction of a zinc(II) salt with the pre-synthesized ligand in a suitable solvent.
A representative example is the synthesis of dihalo-bis(N-p-tolyl-2-oxo-1-naphthylideneamine-O)zinc(II), [ZnX₂(tolnapH)₂] (where X = Cl, Br, I). researchgate.net In this synthesis, the N-p-tolyl Schiff base ligand is reacted with a zinc(II) halide salt in a solvent like ethanol. The resulting complex features a four-coordinate zinc center with a distorted tetrahedral geometry. researchgate.net The zinc atom is coordinated by two halide anions and two oxygen atoms from the Schiff base ligands. researchgate.net
The structural characteristics of these complexes, such as bond lengths and angles, can be precisely determined using single-crystal X-ray diffraction.
Table 4: Selected Structural Data for a Dihalo-bis(N-aryl) Zinc(II) Complex
The nature of the halide and the steric and electronic properties of the aryl substituents on the Schiff base ligand play a crucial role in determining the final molecular structure of the zinc complex. researchgate.net
Coordination Chemistry and Advanced Structural Characterization of Zinc, Bis 4 Methylphenyl and Related Organozinc Complexes
Fundamental Coordination Geometries of Diaryl Zinc and Zinc(II) Centers
The coordination geometry of zinc centers in organozinc and Zinc(II) complexes is a critical determinant of their reactivity and physical properties. While simple dialkylzinc compounds often exhibit a linear geometry, the introduction of additional ligands leads to more complex structures. uni-due.de
A common coordination geometry for four-coordinate Zinc(II) is the distorted tetrahedron. This distortion from ideal tetrahedral geometry is frequently observed in various zinc complexes. For instance, in a series of zinc(II) halide complexes with quinoline (B57606) N-oxide, the X-Zn-X bond angles (where X is a halide) are consistently wider by about 20° than the O-Zn-O angles, leading to a distorted tetrahedral arrangement. iucr.org Similarly, zinc(II) halide complexes with isoquinoline (B145761) N-oxide also display a distorted tetrahedral geometry, with the X-Zn-X bond angles being approximately 15–17° larger than the O-Zn-O bond angles. iucr.org
In the polymeric structure of [Zn(C₈H₅N₂OS)₂]n, the Zn(II) atom is coordinated to two sulfur and two nitrogen atoms from four different ligands, resulting in a distorted tetrahedral environment. nih.gov The degree of distortion can be quantified by the root mean square deviation (δ) from ideal geometry. In non-chelated zinc complexes, the mean δ value is around 4.3°, while for chelated complexes, it increases to 11°. nih.gov This distortion is often a consequence of the steric and electronic constraints imposed by the ligands. nih.gov
A notable example of a distorted tetrahedral geometry is found in a bis(β-diketiminate)zinc complex, [Zn(C₁₉H₂₁N₂)₂], where the two bidentate ligands are arranged approximately orthogonally to each other. researchgate.net The coordination geometry around the zinc atom in [Zn(2,5-MBTSC)₂I₂] is also described as a distorted tetrahedron, with bond angles ranging from 102.53° to 113.18°. ijcm.ir
Although less common for diorganozinc compounds, hexacoordinate octahedral geometry is a well-established coordination environment for Zinc(II) complexes, particularly with multidentate or multiple monodentate ligands. wikipedia.orguu.nl The formation of octahedral complexes is influenced by the nature of the ligands and the reaction conditions.
For instance, a highly luminescent zinc(II) complex, [Zn(Hhpa)₂(OH)₂], adopts a six-coordinated octahedral structure with hydroxide (B78521) ions in the axial positions. rsc.org Similarly, the reaction of zinc(II) with certain β-hydroxypyridinecarboxylate ligands can lead to slightly distorted octahedral geometries. nih.gov In some cases, a single polymeric chain can feature zinc ions with different coordination numbers, including octahedral. ias.ac.in The versatility of zinc coordination is further highlighted by the synthesis of both tetrahedral and octahedral metallomesogenic Zn(II) complexes supported by pyridine-functionalised pyrazole (B372694) ligands, where the coordination number is controlled by the stoichiometry of the ligands. rsc.org
The electronic configuration of Zn(II) (d¹⁰) favors symmetrical geometries like tetrahedral and octahedral, in contrast to ions like Cu(II) (d⁹) which often exhibit distorted geometries due to the Jahn-Teller effect. nih.gov
Pentacoordinate geometries, such as square pyramidal and trigonal bipyramidal, represent another significant class of coordination environments for zinc complexes. wikipedia.orguu.nlmdpi.com The choice between these two geometries can often be determined by the tau (τ) parameter, which is calculated from the two largest bond angles around the central metal ion. ias.ac.in
A series of mixed-ligand zinc(II) complexes with flufenamato or niflumato and sterically hindering N,N'-donor ligands exhibit a pentacoordinated spherical square pyramidal arrangement. mdpi.com In a unique polymeric zinc complex, one of the zinc ions (Zn1) is five-coordinate with a distorted square pyramidal geometry (τ = 0.14), coordinated by oxygen and nitrogen atoms from different ligands. ias.ac.in The potential for helical chirality in pentacoordinate zinc complexes has also been explored, demonstrating the subtle structural control that can be achieved. nih.gov
Furthermore, even more unusual geometries have been observed. For example, the reduction of a diiminopyridine zinc complex led to a four-coordinate zinc center with an unprecedented see-saw geometry. rsc.org This highlights the remarkable structural flexibility of zinc and its ability to adopt non-classical coordination environments.
Ligand Influence on Zinc Coordination and Structural Diversity
β-Diketiminate (nacnac) ligands are versatile supporting ligands in coordination chemistry due to their steric tunability and electronic properties. rsc.org These monoanionic, bidentate ligands can stabilize zinc centers in various coordination environments. nih.gov The bulky aryl groups often present on the nitrogen atoms of the nacnac ligand provide significant steric protection to the metal center, which can lead to low-coordinate complexes. rsc.org
The synthesis of zinc(II) complexes bearing bis(β-diketiminate) ligands has been achieved through deprotonation of the corresponding bis(β-diketimine)s. researchgate.net A notable example is a bis(nacnac)zinc complex that features a distorted tetrahedral coordination geometry around the zinc(II) atom. researchgate.net In this structure, the two nacnac ligands are positioned nearly perpendicular to one another. researchgate.net
The flexibility of the linker connecting two β-diketiminate moieties in a dinucleating ligand system allows for the formation of bimetallic zinc complexes with distinct topologies. acs.org For instance, an ethylene-bridged bis(β-diketiminate) ligand has been used to synthesize dinuclear zinc complexes where the two β-diketiminate units are arranged in a head-to-tail antiparallel fashion, resulting in a seesaw-like molecular structure. acs.org The reactivity and catalytic activity of these complexes are directly influenced by their unique structural features. acs.orgrsc.org
Terpyridine (tpy) is a tridentate N₃ donor ligand that readily forms complexes with a variety of metal ions, including zinc(II). nih.govmdpi.com The coordination of terpyridine to zinc can result in different stoichiometries and geometries depending on the reaction conditions and the nature of other ligands present. nih.gov
In the presence of a low concentration of Zn²⁺, terpyridine ligands typically form a 2:1 ligand-to-metal complex, [(tpy)₂Zn²⁺]. nih.gov Further addition of the zinc salt leads to the formation of a 1:1 complex, [tpy-Zn]²⁺. nih.gov The luminescent properties of these complexes are sensitive to the ligand-to-metal ratio. nih.gov
The coordination geometry of terpyridine zinc complexes is often a distorted square-based pyramid. For example, in a mononuclear neutral zinc complex with a 4'-(4-methyl-phenyl)-2,2':6',2''-terpyridine ligand and two chloride ions, the zinc ion is in an irregular square-based pyramidal N₃Cl₂ coordination environment. mdpi.com The terpyridine ligand itself is nearly planar in this complex. mdpi.com The nature of the metal ion and ancillary ligands in terpyridine complexes can significantly influence their properties, including their second-order nonlinear optical response. acs.org The synthesis of various terpyridine-based zinc complexes has been reported, highlighting the versatility of this ligand system in creating structurally diverse compounds. researchgate.netresearchgate.net
Interactive Data Tables
Table 1: Selected Bond Lengths and Angles for Distorted Tetrahedral Zinc(II) Complexes
Diazabutadiene Ligands in Diaryl Zinc Coordination
Diazabutadiene (DAB) ligands, also known as α-diimines, are versatile ligands in coordination chemistry. In the context of diaryl zinc compounds, they form stable adducts, influencing the electronic and steric environment of the zinc center. The reaction of N,N'-bis(p-tolyl)ethylenediimine with zinc chloride in THF yields yellow, air-sensitive crystals of [1,4-di(4-methylphenyl)-1,4-diazabutadiene]zinc(II) chloride. scienceopen.com This complex serves as a key model for understanding the coordination of DAB ligands to zinc.
The coordination of the diazabutadiene ligand to the zinc(II) center results in a distorted tetrahedral geometry. scienceopen.com The ligand coordinates in a bidentate fashion through its two imine nitrogen atoms, forming a five-membered chelate ring with the metal center. This coordination mode is typical for DAB ligands with various transition metals. While direct synthesis from Zinc, bis(4-methylphenyl)- is less commonly detailed, the resulting Zn(II) center in the characterized chloride complex provides a structural analog for the adducts formed from diarylzinc precursors.
Hydrazone Schiff Base Ligands in Zinc(II) Complexation
Hydrazone Schiff base ligands are a prominent class of chelating agents in coordination chemistry, readily forming stable complexes with zinc(II). Typically, these complexes are synthesized by reacting a zinc(II) salt, such as zinc(II) acetate (B1210297) or zinc(II) chloride, with the Schiff base ligand. mdpi.comresearchgate.netresearchgate.net The ligands often act as tridentate ONO or NNO donors, coordinating through a phenolic oxygen, an imine nitrogen, and a carbonyl oxygen or another nitrogen atom. researchgate.net
In many characterized zinc(II)-hydrazone complexes, the metal center adopts a four-coordinate tetrahedral, five-coordinate distorted trigonal bipyramidal, or six-coordinate distorted octahedral geometry, depending on the ligand structure and whether additional ligands like water or solvent molecules are coordinated. researchgate.netnih.gov For instance, the reaction of a halo-substituted hydrazone ligand with zinc acetate yields a tetrahedral complex where the ligand acts as a tridentate ONO donor, with a water molecule completing the coordination sphere. researchgate.net In other cases, two tridentate hydrazone ligands can coordinate to a single zinc center to form a six-coordinate octahedral complex. researchgate.net The formation of these complexes from diarylzinc precursors like Zinc, bis(4-methylphenyl)- would involve the displacement of the aryl groups by the chelating ligand.
Ethylenediamine and its derivatives are classic bidentate ligands that form stable five-membered chelate rings with zinc(II) ions. The synthesis of complexes like tris(ethylenediamine)zinc(II) dichloride monohydrate, [Zn(en)₃]Cl₂·H₂O, is achieved by reacting a zinc salt with ethylenediamine. scienceopen.comnih.gov In these complexes, the zinc(II) ion is typically surrounded by three ethylenediamine ligands, resulting in a distorted octahedral geometry with six nitrogen atoms in the coordination sphere. scienceopen.comnih.gov
While specific studies focusing on sulfonyl-substituted ethylenediamine ligands with Zinc, bis(4-methylphenyl)- are not extensively documented, the fundamental coordination chemistry is expected to follow that of other ethylenediamine derivatives. The sulfonyl group (R-SO₂-) is generally considered an electron-withdrawing group, which can influence the donor strength of the nitrogen atoms. Zinc-promoted reactions involving sulfonyl groups, such as the synthesis of alkyl-alkyl sulfones, highlight the interaction between zinc and sulfur-oxygen moieties. nih.gov A complex of Zinc, bis(4-methylphenyl)- with a sulfonyl-substituted ethylenediamine would likely involve bidentate coordination from the two nitrogen atoms, forming a stable chelate structure analogous to the unsubstituted ethylenediamine complexes.
Triazolyl-Pyridine Ligands in Zinc(II) Complexes
Ligands incorporating both triazole and pyridine (B92270) rings are effective chelators for a variety of metal ions, including zinc(II). These ligands can act as bidentate or tridentate donors, leading to diverse structural motifs. For example, the reaction of zinc salts with ligands containing pyrazole and s-triazine moieties, which are structurally related to triazolyl-pyridines, results in five-coordinate zinc(II) complexes with a distorted square pyramidal geometry. nih.gov Similarly, 3-amino-1,2,4-triazole has been used to synthesize a 3D coordination polymer with zinc sulfate, where the zinc centers are part of [Zn₂(atz)₂(H₂O)₂SO₄] subunits. researchgate.net
The coordination typically occurs through the nitrogen atoms of the heterocyclic rings. The formation of complexes from a diarylzinc precursor like Zinc, bis(4-methylphenyl)- would involve the coordination of the triazolyl-pyridine ligand to the zinc center, forming a stable adduct. Depending on the stoichiometry and the denticity of the ligand, this could lead to mononuclear complexes with tetrahedral or higher coordination numbers.
Bisphenoxymethanone Ligands in Di-Zinc Frameworks
Bisphenoxymethanone ligands are capable of bridging two metal centers, facilitating the formation of dinuclear or polynuclear frameworks. Research into the coordination chemistry of these ligands has led to the synthesis and structural characterization of di-zinc and tetra-zinc architectures. These complex structures highlight the ability of the ligands to create specific spatial arrangements of metal centers, which is of interest for molecular recognition and catalysis. The synthesis of these frameworks often involves the reaction of the ligand with a suitable zinc precursor. The resulting di-zinc moieties feature zinc centers that can exhibit different coordination geometries, such as four-coordinate distorted tetrahedral and five-coordinate distorted square pyramidal environments within the same complex.
Advanced X-ray Crystallographic Analysis for Molecular Structure Determination
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of coordination complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. This technique has been pivotal in characterizing the organozinc complexes discussed in the preceding sections.
For example, the X-ray structure of [1,4-di(4-methylphenyl)-1,4-diazabutadiene]zinc(II) chloride revealed a distorted tetrahedral geometry around the zinc atom. scienceopen.com The analysis provides key structural metrics, such as the Zn-N and Zn-Cl bond lengths and the N-Zn-N bond angle, which are essential for understanding the steric and electronic properties of the complex. Similarly, crystallographic studies of zinc complexes with phosphido pincer ligands, nih.govnih.gov hydrazone Schiff bases, mdpi.comresearchgate.netnih.gov and ethylenediamine derivatives nih.govnih.gov have confirmed their coordination modes and geometries, ranging from tetrahedral to octahedral.
The following interactive table summarizes key crystallographic data for representative zinc complexes, illustrating the structural diversity and the precision afforded by X-ray analysis.
Interactive Table of Crystallographic Data for Selected Zinc(II) Complexes
Solution-State Structural Elucidation and Dynamic Studies by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure, bonding, and dynamic behavior of organozinc complexes in solution. For compounds like Zinc, bis(4-methylphenyl)-, multinuclear NMR techniques provide detailed insights into the molecular framework and the interactions between the metal center and the organic ligands.
Variable-Temperature NMR Investigations of Coordination Dynamics and Ligand Flexibility
Variable-temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic processes in solution, such as ligand exchange, fluxional behavior of ligands, and equilibria between different coordinated species. nih.gov Although simple diarylzinc compounds like Zinc, bis(4-methylphenyl)- may appear structurally straightforward, they can participate in dynamic equilibria, especially in the presence of coordinating solvents or other ligands.
VT-NMR studies can be used to probe the strength of the zinc-carbon bond and the potential for intermolecular exchange of the 4-methylphenyl groups between zinc centers. This is accomplished by monitoring changes in the NMR spectra over a range of temperatures. At low temperatures, dynamic processes may be slow on the NMR timescale, resulting in sharp, distinct signals for each species. As the temperature is raised, exchange rates increase, leading to broadening of the signals. At a sufficiently high temperature, the exchange becomes fast, and the broadened signals coalesce into a single, time-averaged resonance. nih.govrsc.org
For instance, in related zinc carboxylate complexes, VT-NMR has been used to observe and quantify dynamic processes involving changes in the coordination mode of carboxylate ligands. nih.gov Similar principles apply to the study of organozinc complexes, where VT-NMR can provide critical data on the lability of ligands and the energetics of coordination dynamics.
Other Spectroscopic Methodologies for Structural and Electronic Insights
Beyond NMR, a suite of other spectroscopic techniques is employed to gain a comprehensive understanding of the structural and electronic properties of Zinc, bis(4-methylphenyl)- and its derivatives.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of a molecule, providing a characteristic fingerprint based on its functional groups. For Zinc, bis(4-methylphenyl)-, the IR spectrum would be dominated by absorptions corresponding to the organic ligands. Key expected vibrations include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl groups, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.
Zn-C stretching: The most direct evidence of the metal-ligand bond. This vibration occurs at lower frequencies, typically in the far-IR region (below 600 cm⁻¹), and its position is sensitive to the coordination environment of the zinc atom.
Table 2: Characteristic IR Absorption Frequencies for Zinc, bis(4-methylphenyl)-
Vibrational Mode
Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch
3100 - 3000
Aliphatic C-H Stretch
3000 - 2850
Aromatic C=C Stretch
1610 - 1580 and 1510 - 1475
C-H Bending
1470 - 1370
Zinc-Carbon (Zn-C) Stretch
600 - 400
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. researchgate.net For Zinc, bis(4-methylphenyl)-, the UV-Vis spectrum is expected to show strong absorptions in the UV region arising from π → π* transitions within the aromatic rings of the 4-methylphenyl ligands. The coordination of the aryl group to the zinc center can subtly influence the energy of these transitions compared to the free arene. Additionally, ligand-to-metal charge transfer (LMCT) bands may be observed, although these are often weak or obscured by the more intense π → π* transitions. researchgate.netacs.org
Mass Spectrometry (e.g., FAB-MS) in Complex Characterization
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a complex and providing evidence of its composition through fragmentation patterns. nih.gov While Fast Atom Bombardment (FAB-MS) has been used for organometallic compounds, modern soft ionization techniques like Electrospray Ionization (ESI-MS) are more common today. nih.govnih.gov
For Zinc, bis(4-methylphenyl)-, MS analysis would be expected to show:
The Molecular Ion Peak ([M]⁺): This peak would confirm the molecular weight of the complex. A key feature would be the characteristic isotopic distribution pattern for zinc, which has several naturally occurring stable isotopes, providing unambiguous evidence for its presence in the ion.
Fragmentation Ions: Common fragmentation pathways would include the sequential loss of the 4-methylphenyl radicals or molecules, leading to fragments such as [Zn(C₇H₇)]⁺ and [Zn]⁺.
Mass spectrometry is also instrumental in studying the aggregation and speciation of organozinc reagents in solution, as it can detect charged species and higher-order zincates that may be part of complex equilibria not easily observed by NMR. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Zinc Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a powerful tool for probing the electronic structure and environment of paramagnetic molecules, including organic radicals and transition metal complexes. illinois.eduyoutube.comnih.gov The diamagnetic nature of d¹⁰ zinc(II) in "Zinc, bis(4-methylphenyl)-" renders it EPR-silent in its ground state, as it lacks the requisite unpaired electrons for resonance to occur. However, paramagnetic species can be generated from this compound through one-electron reduction or oxidation, leading to the formation of a radical anion or a radical cation, respectively. The study of these paramagnetic derivatives by EPR spectroscopy can provide significant insights into their electronic structure, spin distribution, and the nature of the metal-ligand interactions.
While direct experimental EPR data for the radical ions of "Zinc, bis(4-methylphenyl)-" are not extensively documented, the behavior of analogous organozinc complexes allows for a detailed prediction of their spectral characteristics. The generation of these radicals can be achieved electrochemically or through chemical redox agents. illinois.edu
Paramagnetic Radical Anion of Zinc, bis(4-methylphenyl)-
Upon one-electron reduction, "Zinc, bis(4-methylphenyl)-" would form the corresponding radical anion, [Zn(C₇H₇)₂]⁻•. Studies on the electrochemical reduction of similar organozinc complexes, such as diphenylzinc (B92339) in the presence of ligands like 2,2'-bipyridine, have shown that the added electron predominantly resides in the π-system of the aromatic ligands. illinois.edu In these cases, the ESR spectra are characterized by hyperfine coupling to the ligand nuclei, with no observable splitting from the zinc nucleus. illinois.edu
By analogy, for the radical anion of "Zinc, bis(4-methylphenyl)-", the unpaired electron is expected to be delocalized over the two 4-methylphenyl rings. The EPR spectrum would thus be dominated by hyperfine interactions with the protons of these rings. The methyl group protons and the aromatic protons would contribute to the hyperfine structure, leading to a complex but interpretable spectrum. The magnitude of the hyperfine coupling constants (a) is directly proportional to the spin density at the respective nucleus and provides a map of the unpaired electron's distribution. nih.gov
Paramagnetic Radical Cation of Zinc, bis(4-methylphenyl)-
One-electron oxidation would yield the radical cation, [Zn(C₇H₇)₂]⁺•. The EPR spectrum of this species would also be informative. The removal of an electron from the highest occupied molecular orbital (HOMO), which likely has significant contributions from the aromatic rings, would result in a spin density distribution across the 4-methylphenyl ligands. Theoretical studies on similar aromatic radical cations show that the g-factor and hyperfine couplings are sensitive to the geometry and electronic structure of the radical. rsc.org The g-value, in particular, can provide insights into the extent of spin-orbit coupling and the nature of the orbitals involved in the paramagnetic center. nih.gov For organic radicals, g-values are typically close to that of the free electron (g ≈ 2.0023). nih.govnih.gov
Theoretical Predictions of EPR Parameters
In the absence of direct experimental data, Density Functional Theory (DFT) calculations serve as a powerful predictive tool for EPR parameters. researchgate.netnih.govmsu.edu Such calculations can provide optimized geometries for the radical ions and predict their corresponding g-tensors and hyperfine coupling constants. For the radical ions of "Zinc, bis(4-methylphenyl)-", DFT calculations would be essential to confirm the localization of the unpaired electron and to assign the hyperfine coupling constants to specific protons within the 4-methylphenyl ligands.
Below are tables of predicted EPR parameters for the radical anion and radical cation of "Zinc, bis(4-methylphenyl)-", based on theoretical principles and data from analogous systems. These values represent a plausible scenario for the paramagnetic species derived from the title compound.
Table 1: Predicted EPR Data for the Radical Anion of Zinc, bis(4-methylphenyl)-
Parameter
Predicted Value
Description
g-iso
~2.0025
Isotropic g-factor, typical for carbon-centered π-radicals.
aH (ortho)
2.5 - 3.0 G
Hyperfine coupling to the four ortho-protons on the phenyl rings.
aH (meta)
0.8 - 1.2 G
Hyperfine coupling to the four meta-protons on the phenyl rings.
aH (methyl)
3.5 - 4.5 G
Hyperfine coupling to the six protons of the two methyl groups.
aZn
Not resolved
Hyperfine coupling to zinc isotopes is expected to be negligible due to low spin density on the metal center.
Table 2: Predicted EPR Data for the Radical Cation of Zinc, bis(4-methylphenyl)-
Parameter
Predicted Value
Description
g-iso
~2.0028
Isotropic g-factor, slightly higher than the radical anion due to different orbital contributions.
aH (ortho)
3.0 - 3.5 G
Hyperfine coupling to the four ortho-protons on the phenyl rings.
aH (meta)
1.0 - 1.5 G
Hyperfine coupling to the four meta-protons on the phenyl rings.
aH (methyl)
4.0 - 5.0 G
Hyperfine coupling to the six protons of the two methyl groups.
aZn
< 1 G
Potentially a small, but likely unresolved, hyperfine coupling to zinc isotopes.
The detailed analysis of such EPR spectra, whether obtained experimentally or through theoretical calculations, provides a deep understanding of the electronic perturbations resulting from the addition or removal of an electron in organozinc systems like "Zinc, bis(4-methylphenyl)-".
Reactivity Profiles and Mechanistic Investigations of Zinc, Bis 4 Methylphenyl and Related Organozinc Species
Carbon-Carbon Bond Forming Reactions Catalyzed by Diaryl Zinc Reagents
Diaryl zinc compounds are versatile reagents for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. Their utility is prominently showcased in several catalyzed cross-coupling reactions, where they offer a balance of high reactivity and functional group tolerance.
The Negishi coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates, typically in the presence of a palladium or nickel catalyst. nih.gov Diaryl zinc reagents, such as bis(4-methylphenyl)zinc, are effective nucleophiles in these transformations. nih.gov
The catalytic cycle of the Negishi reaction is generally understood to commence with the oxidative addition of the organic halide to a low-valent palladium or nickel complex. This is followed by a transmetalation step, where the aryl group from the diaryl zinc reagent is transferred to the metal center. The final step is a reductive elimination, which forms the desired cross-coupled product and regenerates the active catalyst. nih.gov
Investigations into the mechanism of Negishi cross-coupling with diaryl zinc reagents have revealed that they can transmetalate directly. In some systems, an arylzinc halide is formed as a resting state. The progress of the coupling can then be influenced by the polarity of the solvent, which can affect the rate of subsequent transmetalation of the aryl group to the palladium catalyst.
A common side reaction in Negishi couplings is homocoupling, which can arise from a second transmetalation event between the diarylmetal intermediate and an arylmetal halide. nih.gov
Iron-catalyzed cross-coupling reactions have garnered significant attention as a more sustainable alternative to those employing precious metals like palladium. nih.govmdpi.com While the specific iron-catalyzed cross-coupling of benzylic chlorides with diaryl zinc reagents is not extensively documented, the general principles of iron catalysis and the known reactivity of these components allow for a proposed mechanistic framework.
In iron-catalyzed cross-coupling reactions involving organozinc reagents, the initial step is typically a transmetalation from zinc to iron, forming a reactive organoiron species. nih.gov This organoiron intermediate then reacts with the electrophile, in this case, a benzylic chloride, to yield the cross-coupled product. nih.gov The reaction can proceed through various pathways, and the exact mechanism is often complex and dependent on the specific reaction conditions, ligands, and additives used. nih.gov
Studies on related iron-catalyzed reactions have shown that low-valent iron species, potentially iron(0) or iron(I), can be involved, although in some systems, these have been identified as off-cycle or unreactive species. nih.gov The formation of ate-iron(II) species, such as [Ar₃FeII]⁻, has also been implicated in the catalytic cycle of some iron-catalyzed cross-couplings. mdpi.com
It is important to note that while iron offers advantages in terms of cost and toxicity, challenges in controlling the catalysis and understanding the intricate mechanistic details remain active areas of research. nih.gov
Cobalt catalysis provides another cost-effective and efficient method for carbon-carbon bond formation. The α-arylation of carbonyl compounds and their derivatives with diaryl zinc reagents is a valuable transformation for the synthesis of complex molecules.
A notable example is the cobalt-catalyzed cross-coupling of α-bromo α-fluoro β-lactams with diarylzinc reagents. researchgate.nethelsinki.fi This reaction proceeds efficiently with a low catalyst loading of cobalt(II) chloride, demonstrating high chemoselectivity and functional group tolerance. helsinki.fi The use of diarylzinc reagents like bis(p-tolyl)zinc allows for the introduction of various aryl groups at the C3 position of the β-lactam ring. helsinki.fi The reaction is general and has been extended to other α-bromo lactams, amides, lactones, and esters. researchgate.net
The following table summarizes the results of the cobalt-catalyzed cross-coupling of α-bromo α-fluoro β-lactam with various diarylzinc reagents. helsinki.fi
This method provides a direct route to functionalized β-lactams, which are important structural motifs in medicinal chemistry. The reaction tolerates a range of functional groups on the diarylzinc reagent, including methoxy, fluoro, and trifluoromethyl groups. helsinki.fi
The development of atom-efficient reactions is a key goal in green chemistry. In the context of arylation reactions, this often involves minimizing waste and maximizing the incorporation of atoms from the reactants into the final product.
Remarkably, the arylation of certain electrophiles with diaryl zinc reagents can proceed efficiently without the need for a transition metal catalyst. A prime example is the arylation of N,O-acetals to produce diarylmethylamines. This transformation is achieved through a cooperative effect between two different zinc species: a nucleophilic diarylzinc reagent and a Lewis acidic zinc compound, such as bis(pentafluorophenyl)zinc (B155199) (Zn(C₆F₅)₂).
The proposed mechanism involves the Lewis acidic zinc species activating the N,O-acetal towards nucleophilic attack by the diarylzinc reagent. A key feature of this reaction is the ability of the Lewis acidic zinc compound to regenerate the nucleophilic diarylzinc reagent from the less reactive arylzinc alkoxide byproduct that is formed during the reaction. This regeneration allows for the use of a limiting amount of the diarylzinc reagent, making the process highly atom-efficient.
The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. The utility of this method is highlighted by the synthesis of Cyclizine, a widely used anticholinergic drug, in good yield.
Below is a table showcasing the scope of the transition-metal-free arylation of N,O-acetals with diphenylzinc.
Entry
N,O-Acetal
Product
Yield (%)
1
1-(methoxymethyl)piperidine
3a
85
2
4-(methoxymethyl)morpholine
3m
86
3
1-methyl-4-(methoxymethyl)piperazine
3n (Cyclizine)
72
4
N,N-dibenzyl-1-methoxy-N-methylmethanamine
3o
76
This cooperative zinc/zinc catalysis represents a significant advance in transition-metal-free C-C bond formation.
Zinc-Catalyzed Hydroboration Reactions of Esters and Nitriles
Zinc catalysts have emerged as effective promoters for the hydroboration of polar functional groups like esters and nitriles. These reactions provide valuable pathways to alcohols and amines, respectively. While the specific use of bis(4-methylphenyl)zinc as a catalyst in these reactions is not the primary focus of available research, studies on related zinc complexes provide insight into the general reactivity and mechanisms.
Zinc hydride species, often stabilized by ligands, are typically the active catalysts in these transformations. For the hydroboration of esters, a proposed mechanism involves the insertion of the carbonyl group of the ester into the zinc-hydride bond. This is followed by a sigma-bond metathesis with the borane (B79455) reagent, regenerating the zinc hydride catalyst and forming an alkoxyboronate ester product, which can then be hydrolyzed to the corresponding alcohol.
Similarly, the hydroboration of nitriles with zinc catalysts can proceed via a double hydroboration to yield diboronated amines. These can then be converted to primary amines. Kinetic studies on some zinc-catalyzed nitrile hydroborations suggest a mechanism involving the insertion of the nitrile into a zinc-hydride bond to form an active species that then reacts with the borane.
The development of bench-stable and well-defined zinc catalysts has been crucial for advancing these hydroboration reactions, offering a more sustainable alternative to other metal-catalyzed methods.
While detailed mechanistic studies specifically on Zinc, bis(4-methylphenyl)- are not extensively documented in the reviewed literature, the general reactivity patterns of organozinc compounds suggest the plausibility of their participation in insertion and sigma-bond metathesis reactions. Sigma-bond metathesis is a chemical reaction in which a metal-ligand sigma bond undergoes an exchange of parts with a sigma bond in another reagent. This process is particularly common for metal complexes with a d⁰ electron configuration, but it also provides a pathway for reactions with metals like zinc that are not prone to redox changes. researchgate.netresearchgate.net
The mechanism is thought to proceed through a concerted, four-centered transition state, often described as "kite-shaped," which accounts for the highly negative entropy of activation observed in such reactions. researchgate.netresearchgate.net For a compound like Zinc, bis(4-methylphenyl)-, a proposed sigma-bond metathesis reaction could involve the exchange of a 4-methylphenyl group with a substituent from another molecule.
Insertion reactions, where a molecule inserts into the zinc-carbon bond, are also a feasible pathway. For instance, the insertion of an unsaturated substrate like an isocyanate into a metal-carbon bond is a known reaction for some organometallic complexes.
Cycloisomerization Reactions Promoted by Zinc Catalysts
Zinc catalysts have demonstrated efficacy in promoting cycloisomerization reactions, which are powerful tools for the synthesis of cyclic compounds. While studies specifically employing Zinc, bis(4-methylphenyl)- as the catalyst are not prominent, research on related zinc-catalyzed processes provides valuable insights into their potential.
For instance, the 5-endo-dig cycloisomerization of 1,4- and 1,2,4-aryl-substituted but-3-yn-1-ones has been successfully achieved using a catalytic amount of zinc chloride etherate. lookchem.com This reaction proceeds at room temperature in dichloromethane (B109758) to afford 2,5-di- and 2,3,5-trisubstituted furans in high yields. lookchem.com
Kinetic Studies and Reaction Order Analysis in Zinc-Catalyzed Cycloisomerizations
Kinetic studies are crucial for elucidating reaction mechanisms. In the zinc chloride etherate-catalyzed cycloisomerization of 1-phenyl-4-(4-methylphenyl)butynone to 2-(4-methylphenyl)-5-phenylfuran, the reaction was found to follow first-order kinetics. lookchem.com The rate of the reaction was dependent on the concentration of the zinc catalyst. A plot of the natural logarithm of the observed rate constant (ln k_obs) versus the natural logarithm of the zinc chloride concentration (ln[ZnCl₂]) indicated a first-order cycloisomerization with respect to the zinc catalyst concentration. lookchem.com This was confirmed by both NMR and UV-vis monitoring of the reaction progress. lookchem.com
Table 1: Kinetic Data for the Zinc-Catalyzed Cycloisomerization of 1-phenyl-4-(4-methylphenyl)butynone
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. organic-chemistry.orgnih.gov However, research has shown that other metals, including zinc, can mediate similar transformations, often with different regioselectivity. Zinc-mediated azide-alkyne ligation typically yields 1,5-substituted 1,2,3-triazoles, in contrast to the 1,4-disubstituted products of the CuAAC. nih.gov
A mild and efficient method for the regioselective formation of 1,5-substituted 1,2,3-triazoles utilizes stoichiometric diethylzinc (B1219324) (ZnEt₂) and a catalytic amount of a base like N-methylimidazole at room temperature. nih.gov This approach is notable for its broad substrate scope, accommodating various functional groups that may not be compatible with other catalytic systems. nih.gov
Role of Zinc Acetylides and Precoordination in Triazole Formation
The proposed mechanism for zinc-mediated azide-alkyne cycloaddition involves the in-situ formation of a zinc acetylide from a terminal alkyne. nih.gov This is followed by a reversible precoordination between the azide and the zinc acetylide. This coordination brings the two reactive partners into proximity, facilitating the subsequent [3+2]-cycloaddition to form the triazole ring. nih.gov The use of stoichiometric zinc reagents is often necessary to drive the formation of the zinc acetylide and promote the cycloaddition. nih.gov
An important feature of this zinc-mediated reaction is the formation of an intermediate aryl-zinc species, which can be trapped with various electrophiles. This allows for a three-component coupling strategy to synthesize 1,4,5-trisubstituted triazoles, further expanding the molecular diversity achievable with this method. nih.gov
Lewis Acid Catalysis and Reactivity Enhancement
Organozinc compounds can function as Lewis acids, activating substrates for nucleophilic attack. The Lewis acidity of zinc can be tuned by the ligands attached to the metal center. While Zinc, bis(4-methylphenyl)- itself can act as a Lewis acid, its reactivity can be further enhanced.
Activation of Organic Substrates by Zinc Lewis Acids
The activation of carbonyl compounds by Lewis acids is a fundamental strategy in organic synthesis to enhance their electrophilicity. libretexts.orglibretexts.org Zinc compounds are effective Lewis acids for this purpose. For instance, the addition of organozinc reagents to carbonyls is a well-established method for forming carbon-carbon bonds. nih.gov
Interestingly, the reactivity of diarylzinc reagents like Zinc, bis(4-methylphenyl)- can be significantly enhanced by the cooperative action of a stronger Lewis acid. Research has shown that the efficient arylation of N,O-acetals to produce diarylmethylamines can be achieved by using a combination of a diarylzinc reagent and a catalytic amount of Zn(C₆F₅)₂. lookchem.com In this system, Zn(C₆F₅)₂ acts as a potent Lewis acid to activate the N,O-acetal. Simultaneously, it facilitates the regeneration of the nucleophilic diarylzinc species, allowing for the use of a substoichiometric amount of the diarylzinc reagent. lookchem.com This dual role of the zinc species highlights a sophisticated mode of reactivity enhancement in organozinc chemistry.
Cooperative Interactions in Bimetallic Zinc Frameworks
The investigation of bimetallic frameworks, where two distinct metal centers are held in close proximity, has emerged as a significant area of research in catalysis. researchgate.net This approach is inspired by the efficiency of metalloenzymes, which often utilize multinuclear metal clusters to facilitate complex chemical transformations. uva.nl The primary goal is to achieve cooperative or synergistic effects, where the combined catalytic activity of the bimetallic system surpasses the sum of its individual mononuclear components or enables entirely new reaction pathways. researchgate.netuva.nl
In the context of organozinc chemistry, the design of bimetallic frameworks offers the potential to modulate the reactivity and selectivity of zinc-mediated processes. While specific studies focusing exclusively on "Zinc, bis(4-methylphenyl)-" within discrete bimetallic frameworks are not extensively documented in publicly available research, the general principles of bimetallic cooperativity involving zinc can be elucidated from related systems. These principles suggest how a diarylzinc species like bis(4-methylphenyl)zinc might behave in a bimetallic arrangement.
The nature of the interaction between the two metal centers is a critical factor in determining the catalytic outcome. researchgate.net This can range from direct metal-metal bonding to through-ligand interactions where a bridging ligand mediates the electronic communication between the metals. The choice of the second metal in conjunction with zinc is crucial and can lead to enhanced reactivity and selectivity that cannot be achieved with the individual metallic reagents. uva.nl
Research into bimetallic zinc complexes has shown that cooperativity can manifest in several ways. For instance, in a study of bimetallic zinc complexes supported by salicylaldiminato and anilido–aldimine ligands, the nature of the ligand framework and the length of the spacer between the metal centers were found to dictate the formation of either a discrete bimetallic complex or a coordination polymer. rsc.org This structural variance highlights the importance of ligand design in preorganizing the metal centers for potential cooperative catalysis.
Furthermore, studies on bimetallic systems for CO2 hydrogenation have provided mechanistic insights into how two different metals, such as copper and iron, can work in concert to enhance catalytic activity and steer selectivity towards more valuable products. psu.edu While not involving zinc, these studies underscore the principle that one metal can influence the electronic properties and reactivity of the other, leading to a more efficient catalytic cycle.
In theoretical and experimental studies of Co-Zn bimetallic zeolitic imidazolate frameworks (ZIFs) for CO2 reduction, a synergistic effect between cobalt and zinc was observed. The zinc centers were found to play a key role in the generation of a crucial intermediate, while the cobalt centers enhanced the initial activation of CO2. rsc.org This demonstrates a clear division of labor between the two metals, a hallmark of cooperative catalysis.
While direct experimental data on the cooperative interactions within a bimetallic framework containing "Zinc, bis(4-methylphenyl)-" is scarce, the established principles of bimetallic catalysis provide a foundation for predicting its potential behavior. The p-tolyl groups of the organozinc compound would influence the steric and electronic environment of the zinc center, which in turn would affect its interaction with a second metal. The cooperative effects would be highly dependent on the nature of the second metal and the bridging ligands that constitute the bimetallic framework.
Polymerization Catalysis Initiated or Promoted by Zinc Complexes
Organozinc compounds, including Zinc, bis(4-methylphenyl)-, have emerged as versatile catalysts in the field of polymer chemistry. Their utility spans a range of polymerization reactions, from the synthesis of biodegradable polymers to the production of vinyl-based plastics. The effectiveness of these catalysts often stems from their Lewis acidic nature and their ability to be tailored with various ligands to control polymer properties.
Copolymerization of Carbon Dioxide with Epoxides to Biodegradable Polymers
The copolymerization of carbon dioxide (CO₂) and epoxides presents an atom-economical route to producing biodegradable polycarbonates. nih.gov Simple organozinc compounds, such as dialkylzinc and diarylzinc derivatives, have demonstrated efficiency in catalyzing this reaction, even without the need for a co-catalyst. rsc.orgnih.gov
For instance, various R₂Zn compounds (where R can be ethyl, butyl, isopropyl, cyclohexyl, or phenyl) have been successfully employed for the copolymerization of cyclohexene (B86901) oxide (CHO) and CO₂. rsc.orgnih.gov Notably, dibutylzinc (B72010) has shown significant activity, achieving high turnover numbers and frequencies. rsc.orgnih.gov These reactions can yield poly(ether-carbonates) with substantial molecular weights and a high incorporation of CO₂, up to 97%. rsc.orgnih.gov The use of co-catalysts like bis(triphenylphosphine)iminium chloride (PPNCl) or tetra-n-butylammonium bromide (TBAB) with diethylzinc, however, has been observed to favor the formation of cyclic carbonates rather than the desired polymer. nih.gov
Heterogeneous zinc-based catalysts, such as zinc glutarate and double metal cyanide (DMC) complexes, are also utilized, although they typically require more demanding reaction conditions, including high CO₂ pressures. nih.gov These heterogeneous systems often lead to the formation of polycarbonates with a higher ether linkage content. nih.gov In contrast, soluble zinc catalysts, like those derived from the reaction of zinc bis(trimethylsilyl)amide and crotonic acid, exhibit very high activity for the copolymerization of cyclohexene oxide and CO₂ at milder temperatures. acs.org
The nature of the epoxide substituent also plays a crucial role in the copolymerization process. A nanosized zinc-cobalt(III) double metal cyanide complex has been shown to catalyze the copolymerization of CO₂ with a variety of epoxides bearing alkyl or aryl groups. acs.org The steric hindrance of the epoxide's substituents significantly influences the alternating degree of the resulting copolymer, with bulkier groups leading to highly alternating structures. acs.org The electronic properties of the substituents, on the other hand, dictate the regioselectivity of the ring-opening reaction. acs.org
Catalyst System
Monomers
Key Findings
R₂Zn (R = Et, Bu, iPr, Cy, Ph)
Cyclohexene Oxide, CO₂
Efficient catalysis without co-catalyst; high CO₂ incorporation. rsc.orgnih.gov
Requires high pressure; produces ether-enriched polycarbonates. nih.gov
Soluble Zinc Crotonate Precursor
Cyclohexene Oxide, CO₂
Extremely active at moderate temperatures. acs.org
Nanosized Zn-Co(III) DMCC
Various Epoxides, CO₂
Substituent steric hindrance controls alternation; electronics control regioselectivity. acs.org
Ring-Opening Polymerization of Cyclic Esters (e.g., ε-Caprolactone, Lactides)
Zinc-based catalysts are highly effective in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactides, which are precursors to biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). acs.orgnih.goviaamonline.org These catalysts offer a less toxic alternative to the industrially prevalent tin-based systems. d-nb.info
A variety of zinc complexes have been developed for this purpose. For example, zinc complexes with chiral NNO-tridentate Schiff base ligands derived from natural amino acids are very effective for the ROP of lactides at room temperature, yielding polymers with controlled molecular weights and narrow distributions. acs.org While these chiral catalysts may not show significant selectivity for one enantiomer of lactide over the other, the steric properties of the ligands can provide excellent stereocontrol during the polymerization of racemic lactide. acs.org
Similarly, zinc(II) aryl carboxylate complexes supported by 4-pyridinyl Schiff base ligands have been shown to successfully initiate the bulk ROP of both ε-caprolactone and lactides at elevated temperatures, with or without an alcohol co-initiator. nih.gov The activity of these catalysts can be tuned by modifying the substituents on the carboxylate co-ligands. nih.gov
Simple zinc salts like zinc acetate (B1210297), zinc lactate, and zinc caprylate have also been investigated as catalysts for the alcohol-initiated ROP of L-lactide. d-nb.info Among these, zinc caprylate demonstrated the highest utility. d-nb.info Interestingly, when using neat zinc caprylate without an alcohol initiator, the formation of cyclic polylactides is predominant. d-nb.info
The mechanism of ROP catalyzed by zinc compounds has been a subject of detailed study. For instance, investigations into the ROP of lactide catalyzed by Lewis pairs of Zn(C₆F₅)₂ and organic superbases have revealed that the degree of "frustration" in the Lewis pair correlates with catalytic activity. rsc.org Frustrated Lewis pairs, formed with bulky bases, exhibit higher activity than classical Lewis adducts. rsc.org
Catalyst System
Monomer(s)
Key Findings
Zinc complexes with chiral Schiff base ligands
Lactides
High activity at ambient temperature; controlled polymerization and stereocontrol. acs.org
Zinc(II) aryl carboxylate complexes
ε-Caprolactone, Lactides
Effective for bulk polymerization at elevated temperatures. nih.gov
Zinc caprylate
L-Lactide
Most effective among simple zinc salts; can produce cyclic polymers. d-nb.info
Zn(C₆F₅)₂/organic superbase Lewis pairs
Lactide
"Frustrated" Lewis pairs show higher catalytic activity. rsc.org
Zinc prolinate
L,L-lactide, D,L-lactide
Produces linear PLA oligomers with low racemization. iaamonline.org
Polymerization of Vinyl Monomers (e.g., Methyl Methacrylate)
Organozinc compounds also find application in the polymerization of vinyl monomers like methyl methacrylate (B99206) (MMA). The polymerization mechanism, however, can be highly dependent on the solvent and the nature of the organozinc initiator.
For instance, the polymerization of MMA initiated by organozinc compounds such as diethylzinc, dibenzylzinc, or diphenylzinc proceeds in dipolar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net The coordination of these polar solvents to the zinc atom increases the ionic character of the zinc-carbon bond, inducing an anionic polymerization mechanism. researchgate.net
In contrast, when the polymerization of methyl α-chloroacrylate is initiated by di-n-butylzinc or n-butyl(dimethyl malonato)zinc in toluene (B28343) or tetrahydrofuran (B95107) (THF), the reaction proceeds via a radical mechanism. researchgate.net However, in a highly polar solvent like HMPT, the polymerization of the same monomer follows an anionic pathway. researchgate.net
Furthermore, diethylzinc, in the presence of oxygen, can act as a radical initiator. scirp.org A complex of diethylzinc with 1,10-phenanthroline (B135089) has been used with oxygen to initiate the graft polymerization of MMA onto cellulose (B213188) nanofibers in an emulsion system at room temperature. scirp.orgscirp.org This method allows for the grafting of high-molecular-weight poly(methyl methacrylate) onto the cellulose surface. scirp.orgscirp.org
Graft polymerization onto cellulose nanofibers at room temperature. scirp.orgscirp.org
Broad Catalytic Utility in Diverse Organic Reactions
Beyond polymerization, organozinc compounds, including Zinc, bis(4-methylphenyl)-, are valuable reagents and catalysts in a wide array of organic transformations. Their moderate reactivity, coupled with a high tolerance for various functional groups, makes them indispensable tools in modern organic synthesis.
General Applications in Organic Synthesis as Catalysts or Reagents
Organozinc reagents have a long history in organic chemistry, dating back to their discovery by Edward Frankland in 1849. wikipedia.orgresearchgate.net While initially overshadowed by more reactive organomagnesium (Grignard) and organolithium reagents, organozinc compounds have experienced a resurgence due to their unique properties. researchgate.netacs.org They are generally less reactive and more functional group tolerant, which allows for highly selective transformations. researchgate.net
One of the most well-known applications of organozinc reagents is in the Negishi coupling , a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organozinc compound and an organic halide. wikipedia.org This reaction is compatible with a wide range of functional groups. orgsyn.org Recent advancements have enabled the continuous and scalable synthesis of organozinc reagents and their subsequent use in reactions like the Negishi coupling. acs.org
The Barbier reaction is another important transformation that often utilizes zinc. It is a one-pot reaction where an alkyl halide reacts with a carbonyl compound in the presence of a metal, such as zinc, to form an alcohol. wikipedia.orglibretexts.org A key advantage of the Barbier reaction is that it can often be carried out in water, aligning with the principles of green chemistry. libretexts.org
Organozinc compounds are also employed in Reformatsky reactions , where an α-haloester reacts with an aldehyde or ketone in the presence of zinc to produce a β-hydroxyester. wikipedia.org Furthermore, zinc acetylides are versatile intermediates used in the synthesis of propargylic alcohols and in various subsequent transformations like cross-coupling and hydrogenation reactions. wikipedia.org
In recent developments, cobalt-catalyzed asymmetric reductive couplings have utilized zinc powder as a terminal reductant. For example, the enantioconvergent reductive coupling of isocyanates with tertiary alkyl halides to synthesize sterically bulky chiral amides employs a cobalt catalyst with zinc powder. acs.org
Development of Transition Metal Catalysts for Arene Alkenylation and Hydroarylation
While not a direct catalytic application of Zinc, bis(4-methylphenyl)- itself, the broader field of organometallic chemistry often involves zinc in catalyst development. For instance, in the context of arene functionalization, nickel-catalyzed anti-Markovnikov hydroarylation of unactivated alkenes has been a significant area of research. youtube.com These reactions provide an atom-economical way to produce linear alkylarenes, which are valuable chemical feedstocks. youtube.com Mechanistic studies of these nickel-catalyzed reactions have revealed complex pathways, sometimes involving ligand-to-ligand hydrogen atom transfer. youtube.com While zinc compounds are not the primary catalysts here, the fundamental principles of organometallic reactivity and catalysis are shared.
Recent advancements have demonstrated the efficacy of zinc pincer complexes in the catalytic hydrogenation of unsaturated functionalities, such as imines and ketones. A key feature of these catalytic systems is the concept of metal-ligand cooperation (MLC), where the pincer ligand is not a passive scaffold but an active participant in the catalytic cycle. nih.govnih.gov
A notable example involves a series of PNP (Phosphine-Nitrogen-Phosphine) zinc pincer complexes. nih.govacs.org These complexes can activate dihydrogen (H₂) through a mechanism that involves the dearomatization and subsequent rearomatization of the pincer ligand backbone. nih.gov This process facilitates the heterolytic cleavage of the H-H bond, a crucial step in hydrogenation reactions. nih.govacs.org The hemilability of the phosphorus arms of the ligand is also considered a key factor in this novel bond activation by a main group metal. nih.govacs.org
The catalytic cycle is understood to involve the following key steps:
Hydrogen Activation: The zinc pincer complex reacts with H₂, leading to the formation of a zinc hydride species and a protonated ligand. This step is facilitated by the aromatization/dearomatization of the ligand. acs.org
Substrate Binding and Insertion: The unsaturated substrate (e.g., an imine or ketone) coordinates to the zinc center and inserts into the zinc-hydride bond.
Product Release: The hydrogenated product is released, and the catalyst is regenerated, ready for another catalytic cycle. The release of the product is also a step where MLC plays a significant role. acs.org
These zinc pincer systems have been successfully employed for the base-free catalytic hydrogenation of a variety of imines and ketones under relatively mild conditions. dokumen.pub This is a significant improvement over some traditional zinc-catalyzed hydrogenations that often require high pressures of H₂ (68-100 bar). nih.govacs.org
Substrate Type
Catalyst System
Key Features
Imines
PNP Zinc Pincer Complex
Base-free, mild conditions, MLC mechanism
Ketones
PNP Zinc Pincer Complex
Base-free, mild conditions, MLC mechanism
Polar Unsaturated Bonds
Main group metal-based pincer complex
Potential for hydrogenation leveraging MLC
Design Principles for Enhanced Catalytic Activity and Selectivity
The rational design of catalysts is paramount for achieving high efficiency and selectivity in chemical transformations. For organozinc catalysts, including pincer complexes, several design principles have been identified to enhance their catalytic performance. nih.govmdpi.com These principles revolve around the meticulous tuning of the steric and electronic properties of the ligand framework that coordinates to the zinc center. acs.orgnih.gov
Ligand Architecture and Donor Atoms: The choice of donor atoms in the pincer ligand has a direct impact on the electronic properties of the zinc center. acs.org Varying the side arms of the pincer ligand can modulate the reactivity of the complex. acs.org For instance, creating unsymmetrical pincer complexes with two different donor atoms in the side arms is a strategy to improve catalytic activity. acs.org The rigidity of the pincer framework is also crucial, as it provides thermal stability and allows for the efficient transfer of steric and electronic effects to the metal's active site. acs.org
Steric Effects: The steric bulk of the substituents on the ligand can significantly influence both the activity and selectivity of the catalyst. youtube.comyoutube.com Bulky groups can create a specific pocket around the metal center, which can favor the binding of one substrate over another or control the stereochemical outcome of a reaction. units.it For example, in asymmetric catalysis, chiral groups on the side arms of the pincer ligand are used to induce enantioselectivity. nih.gov The size of the ligand can also affect the reaction pathway, as seen in some nickel-catalyzed reactions where larger ligands favored cyclization over linear products. units.it
Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand and its substituents can tune the Lewis acidity of the zinc center. nih.govyoutube.com In some catalytic systems, catalyst activity has been shown to inversely correlate with the Lewis basicity of the ligand, suggesting that a more electrophilic metal center can lead to greater reactivity. nih.gov However, there is often a trade-off, as highly reactive catalysts may suffer from lower stability. nih.gov The electronic properties of the ligand can be fine-tuned by introducing different functional groups, which can influence reaction rates and even alter the reaction mechanism.
Role of Additives and Co-catalysts: The catalytic activity of organozinc systems can also be influenced by the presence of additives or by-products. mdpi.com For example, in the formation of organozinc reagents, lithium chloride has been shown to accelerate the reaction by aiding in the solubilization of organozinc intermediates from the surface of the zinc metal. nih.gov The presence of Lewis acid additives has also been shown to enhance the performance of some pincer-based catalysts. mdpi.com
Design Principle
Effect on Catalysis
Example Application
Ligand Symmetry
Modulates reactivity and ease of synthesis.
Unsymmetrical pincer complexes can exhibit enhanced catalytic activity. acs.org
Steric Hindrance
Influences substrate accessibility and selectivity.
Bulky substituents on ligands can direct the stereochemical outcome of reactions. units.it
Electronic Tuning
Alters the Lewis acidity of the metal center and reaction rates.
Electron-withdrawing ligands can increase catalyst activity but may decrease stability. nih.gov
Additives
Can accelerate reaction rates or enhance catalyst performance.
LiCl can improve the formation of organozinc reagents. nih.gov
By systematically applying these design principles, researchers can develop novel and more efficient organozinc catalysts for a wide range of synthetic applications, moving towards more sustainable and cost-effective chemical processes.
Structural Analysis
In the absence of coordinating solvents or ligands, diorganozinc compounds like diphenylzinc (B92339) adopt a linear C-Zn-C geometry. However, the zinc center is a strong Lewis acid and readily accepts electron density from donor molecules. In the presence of solvents like THF or with donor ligands, the geometry around the zinc atom typically becomes distorted tetrahedral. uu.nl For example, zinc complexes with two β-diketiminate ligands exhibit a distorted tetrahedral coordination. nih.gov
X-ray diffraction studies on related organozinc compounds provide insight into typical bond lengths. The Zn-C bond length in diaryl zinc compounds is generally in the range of 2.0 to 2.1 Å. uu.nl
Interactive Data Table: Representative Structural Data for Diaryl Zinc and Related Complexes
Theoretical and Computational Chemistry Studies on Zinc, Bis 4 Methylphenyl and Related Zinc Complexes
Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of organozinc compounds, offering insights into their geometry, bond characteristics, and reactivity.
Characterization of Zn-Zn Bonding Interactions
While Zinc, bis(4-methylphenyl)- is a mononuclear complex and therefore does not possess a zinc-zinc bond, computational studies on related polynuclear zinc complexes have provided significant understanding of Zn-Zn bonding. In complexes containing a dizinc (B1255464) unit, the Zn-Zn bond is a subject of considerable interest. X-ray crystallography has been a key experimental technique for identifying zinc-zinc bonds. A search of the Cambridge Structural Database for complexes with unsupported Zn-Zn bonds reveals bond distances typically in the range of 2.29–2.45 Å. uni-muenchen.de The average Zn-Zn bond length is approximately 2.35 Å, which suggests a covalent interaction. uni-muenchen.de
Theoretical analyses of dinuclear zinc complexes often show that the highest occupied molecular orbital (HOMO) is primarily composed of the overlap of sp orbitals on the terminal zinc atoms with the s and p orbitals of the central zinc atom. uni-muenchen.de Quantum Theory of Atoms in Molecules (QTAIM) analysis indicates that the nature of the Zn-Zn bond can be described as a polar covalent bond. uni-muenchen.de Delocalization indices, which represent the number of shared electron pairs between atoms, for Zn-Zn bonds are typically in the range of 0.496–0.781, further supporting the presence of polar covalent character. uni-muenchen.de
Frontier Molecular Orbital (FMO) Analysis and Energy Levels
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govacs.org The energy and composition of these orbitals provide insights into the nucleophilic and electrophilic nature of a molecule. acs.org
In organozinc compounds, the HOMO is typically associated with the organic ligands, indicating that these are the primary sites for nucleophilic attack. Conversely, the LUMO is often centered on the zinc atom, highlighting its role as an electrophilic center. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. nih.gov
For analogous zinc complexes, DFT calculations have been used to determine the energies of the frontier orbitals and other reactivity descriptors.
Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Zinc Complex (Data for analogous compounds)
Parameter
Value (eV)
EHOMO
-5.89
ELUMO
-1.23
Energy Gap (ΔE)
4.66
Chemical Potential (μ)
-3.56
Hardness (η)
2.33
Softness (S)
0.21
Electronegativity (χ)
3.56
Electrophilicity Index (ω)
2.72
This data is illustrative and based on calculations for analogous zinc complexes. The specific values for Zinc, bis(4-methylphenyl)- may vary.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like description of bonding within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. This analysis is particularly useful for understanding hybridization, bond polarity, and delocalization effects. uni-muenchen.denih.gov
In the context of diarylzinc compounds like Zinc, bis(4-methylphenyl)-, NBO analysis can be used to characterize the Zn-C bond. The analysis typically reveals a significant polarization of the Zn-C bond towards the carbon atom, consistent with the higher electronegativity of carbon compared to zinc. The NBO approach also allows for the study of donor-acceptor interactions through second-order perturbation theory. These interactions, which represent delocalization from a filled (donor) NBO to an empty (acceptor) NBO, are crucial for understanding the stability and reactivity of the molecule. For instance, interactions between the filled orbitals of the aryl rings and the empty orbitals of the zinc center can be quantified.
Table 2: Illustrative Natural Bond Orbital (NBO) Analysis for a Zn-C Bond in a Diarylzinc Compound (Data for analogous compounds)
Donor NBO
Acceptor NBO
Stabilization Energy E(2) (kcal/mol)
C(aryl) σ
Zn* (empty p-orbital)
15.2
Zn (d-orbital)
C(aryl) σ*
3.5
This data is for illustrative purposes and represents typical values for related diarylzinc compounds.
Molecular Electrostatic Potential (MEP) Studies
Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govwolfram.com The MEP map is plotted on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netscispace.com
For a molecule like Zinc, bis(4-methylphenyl)-, the MEP would be expected to show a region of high negative potential around the aromatic rings, particularly above and below the plane of the rings due to the π-electron density. This indicates that these are the likely sites for interaction with electrophiles. Conversely, a region of positive or less negative potential would be expected around the zinc atom, consistent with its Lewis acidic character and its susceptibility to attack by nucleophiles.
Computational Modeling of Reaction Mechanisms and Energetic Profiles
Computational modeling is a powerful approach for investigating the detailed mechanisms of chemical reactions, including those catalyzed by organozinc compounds. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to map out the entire reaction pathway and determine the energetic feasibility of different routes. researchgate.net
Elucidation of Catalytic Cycle Pathways
Diarylzinc compounds can participate in various catalytic reactions. Computational studies, primarily using DFT, have been instrumental in elucidating the intricate steps of these catalytic cycles. For instance, in cross-coupling reactions, a common catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. researchgate.net
A general catalytic cycle that could involve a diarylzinc species might proceed as follows:
Activation: The diarylzinc compound may first react with another component of the catalytic system to form a more reactive species.
Substrate Coordination: The substrate molecule coordinates to the zinc center.
Insertion or Transmetalation: The aryl group from the zinc compound is transferred to the substrate, or a group from the substrate is transferred to the zinc. This step often involves a key transition state, the energy of which determines the reaction rate.
Product Release and Catalyst Regeneration: The product dissociates from the zinc center, and the catalyst is regenerated to participate in another cycle.
Mechanistic studies supported by DFT calculations have revealed metal-specific dehydrocoupling pathways in some zinc-catalyzed reactions. researchgate.net These studies highlight that the reaction can proceed through different pathways depending on factors like the ligands on the zinc center and the nature of the substrate. researchgate.net The elucidation of these pathways is crucial for optimizing reaction conditions and designing more efficient catalysts.
Investigation of Transition State Structures and Energies
The elucidation of reaction mechanisms hinges on the characterization of transition state (TS) structures and their associated energies. While experimental observation of these fleeting structures is nearly impossible, computational methods, particularly density functional theory (DFT), have proven adept at predicting their geometries and energetics.
Recent advancements in computational chemistry have seen the development of machine learning models capable of rapidly predicting transition state structures, a process that is significantly more time-efficient than traditional quantum chemistry calculations. mit.edu These models, trained on extensive datasets of chemical reactions, can generate accurate TS structures within seconds, accelerating the exploration of reaction pathways. mit.edu For reactions involving organozinc reagents, computational studies have successfully replicated experimentally observed chemoselectivity by analyzing the critical transition states. researchgate.net The distortion/interaction analysis of these transition states can rationalize why certain reaction pathways, such as stepwise [2+2] or concerted [4+2] cycloadditions, are favored under specific conditions. researchgate.net
The prediction of reaction selectivity is a complex task due to the multiple conformations that molecules can adopt and the exponential relationship between activation energies and reaction rates. nih.gov Computational approaches that consider ensembles of transition state structures are increasingly employed to account for this molecular flexibility. nih.gov However, careful filtering and analysis of these conformational ensembles are crucial to avoid erroneous predictions. nih.gov
Studies on Ligand Conformational Dynamics and Coordination Flexibility
For flexible molecules, such as those with multiple rotatable bonds, conformational analysis can be complex. Quantum chemical calculations, often initiated with semi-empirical methods to screen for low-energy structures, followed by optimization with higher-level DFT methods, are commonly employed. mdpi.com These calculations can identify numerous conformers with distinct structural and energetic properties. mdpi.com The development of machine-learned interatomic potentials (MLIPs) has shown promise in the conformational analysis of complex molecules like macrocycles. chemrxiv.org These models can accurately reproduce DFT-level relative conformer energies and optimized structures, facilitating the exploration of the conformational landscape. chemrxiv.org
The dynamic nature of ligand coordination is particularly important in understanding the behavior of biopolymers and other flexible systems. Many biological macromolecules exist as an ensemble of conformers, and this conformational heterogeneity is key to their function and adaptability. nih.gov Computational simulations can model these conformational distributions, providing insights into the structural flexibility and plasticity that confer a wide range of biological functions. nih.gov
Quantum Mechanochemistry Investigations
Quantum mechanochemistry explores how external mechanical forces can influence chemical reactions. This field is of growing interest for understanding phenomena such as polymer degradation, sonochemistry, and the development of stress-responsive materials.
Computational Analysis of Response to External Mechanical Forces
Computational methods are essential for simulating the effects of mechanical stress on molecules. By applying a simulated external force to a molecule in a quantum chemical calculation, researchers can predict how bond lengths, angles, and energies will change, ultimately leading to bond scission or conformational changes. These simulations can identify the weakest points in a molecular structure and predict the force required to induce a chemical transformation.
Prediction and Interpretation of Spectroscopic Data through Computational Methods
Computational methods are widely used to predict and interpret various types of spectroscopic data, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These predictions can aid in the identification and characterization of newly synthesized compounds and provide a deeper understanding of their electronic structure and bonding.
DFT and time-dependent DFT (TD-DFT) are the workhorses for calculating spectroscopic properties. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to compute the optimized geometrical parameters and predict the vibrational spectra of complex organic molecules. researchgate.net By comparing the calculated spectra with experimental data, assignments of vibrational modes can be made with greater confidence. researchgate.net
In the context of zinc complexes, DFT calculations have been employed to determine the optimal computational protocol for accurately predicting their structural and spectroscopic properties. Studies on zinc-amino acid complexes have shown that the choice of DFT functional and basis set significantly impacts the accuracy of the calculated bond lengths and vibrational frequencies. nih.gov For example, the M06 and M06-L functionals with the 6-311++G(d,p) basis set were found to provide the smallest errors when compared to experimental data for zinc-glycine and zinc-methionine complexes. nih.gov Furthermore, considering intermolecular interactions by modeling dimeric or polymeric structures can lead to more accurate predictions for compounds that exist as extended networks in the solid state. nih.gov
Future Research Directions and Emerging Perspectives in Diaryl Zinc Chemistry
Development of Sustainable and Green Synthetic Methodologies for Organozinc Compounds
The synthesis of organozinc compounds has traditionally relied on methods that, while effective, present environmental and safety challenges, such as the use of highly reactive organolithium or Grignard reagents and pyrophoric intermediates. sigmaaldrich.comlscollege.ac.in A significant research thrust is now focused on developing greener and more sustainable synthetic pathways.
Key research areas include:
Direct Insertion into Less Reactive Halides: Innovations are enabling the direct insertion of activated zinc into more abundant and less reactive organic chlorides and bromides, reducing reliance on the corresponding iodides. organic-chemistry.org The use of activators like lithium chloride has been shown to significantly improve reaction rates and yields, even at room temperature. organic-chemistry.orgacademie-sciences.fr
Benign Solvents: Research is moving towards replacing traditional ethereal solvents like THF with greener alternatives derived from renewable resources, such as 2-MeTHF (2-methyltetrahydrofuran). acs.org
Table 1: Comparison of Synthetic Methodologies for Organozinc Compounds
Feature
Traditional Batch Synthesis
Emerging Green Methodologies
Starting Materials
Often requires reactive alkyl/aryl iodides and organolithium/Grignard reagents. sigmaaldrich.com
Focus on less reactive but more economical bromides and chlorides. organic-chemistry.org
Typically uses traditional ethereal solvents like THF or diethyl ether. vulcanchem.com
Exploration and implementation of greener solvents like 2-MeTHF. acs.org
| Waste & Safety | Can generate significant salt byproducts and involves handling unstable intermediates. nih.gov | "On-demand" generation minimizes waste and improves the safety profile. researchgate.net |
Exploration of Novel Catalytic Transformations with Diaryl Zinc Reagents
Diaryl zinc reagents are renowned for their role in palladium-catalyzed Negishi cross-coupling reactions. acs.org However, ongoing research is expanding their catalytic utility into new and innovative transformations, enhancing their value in constructing complex molecular architectures.
Future avenues of exploration include:
Asymmetric Synthesis: A major goal is the development of highly enantioselective catalytic additions of diaryl zinc reagents to aldehydes and other prochiral electrophiles. nih.govacs.org This provides direct access to chiral diarylmethanols, which are key structural motifs in many biologically active compounds. nih.gov The development of mixed aryl-alkyl zinc reagents, generated in situ, has been shown to improve enantioselectivities by mitigating background reactions. nih.gov
Non-traditional Couplings: Research is moving beyond standard cross-couplings to explore novel reaction partnerships. This includes the direct reaction of diaryl zinc compounds with electrophiles like aryldiazonium salts to form azo compounds. acs.org
Iodine-Zinc Exchange Catalysis: The development of nucleophilically catalyzed iodine-zinc exchange reactions allows for the preparation of highly functionalized diaryl zinc compounds under mild conditions, which can then be used in subsequent catalytic processes. nih.gov
Table 2: Examples of Catalytic Transformations Involving Diaryl Zinc Reagents
Transformation Type
Description
Significance
Asymmetric Arylation
Enantioselective addition of an aryl group from a diaryl zinc reagent to an aldehyde, often catalyzed by a chiral amino alcohol. nih.govacs.org
Direct synthesis of optically active diarylcarbinols, important building blocks in medicinal chemistry. nih.gov
Negishi Cross-Coupling
Palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide. acs.org
A robust and widely used method for C-C bond formation with high functional group tolerance. sigmaaldrich.com
Azo Compound Formation
Direct reaction of a diaryl zinc reagent with an aryldiazonium salt. acs.org
Provides a direct route to cis-azo compounds, which have applications in materials science and as chemical probes.
| Functionalized Reagent Preparation | Catalytic iodine-zinc exchange to produce diaryl zinc reagents with sensitive functional groups. nih.gov | Expands the scope of diaryl zinc chemistry to include complex, polyfunctionalized molecules. |
Advanced Ligand Design for Tailored Reactivity and Selectivity in Zinc Catalysis
The reactivity, selectivity, and stability of zinc catalysts are profoundly influenced by the coordinating ligands. acs.org Advanced ligand design is therefore a cornerstone of future research, aiming to create catalysts with precisely tailored properties for specific applications.
Key strategies in ligand design involve:
Multidentate and Pincer Ligands: Tridentate ligands, such as those based on imino-phenolate or bis(phosphinimine) frameworks, create a well-defined and robust coordination environment around the zinc center. acs.orguleth.ca This structural control is critical for achieving high activity and selectivity in processes like the ring-opening polymerization of lactides to form biodegradable polymers. acs.orguleth.ca
Chiral Ligands for Asymmetry: The design of novel chiral ligands is paramount for advancing asymmetric catalysis. β-diketiminate (nacnac) ligands and various amino alcohols are being explored to induce high levels of enantioselectivity in reactions such as the addition of diaryl zincs to aldehydes. nih.govnih.gov
Modulating Electronic and Steric Properties: Systematically modifying the substituents on the ligand backbone allows for the fine-tuning of the electronic and steric properties of the zinc center. acs.orgacs.org This modulation can enhance catalytic activity, alter reaction pathways, and improve catalyst stability. For instance, incorporating more electron-donating groups can increase the nucleophilicity of the zinc reagent. acs.org
Table 3: Influence of Ligand Design on Zinc Catalysis
Enable the formation of highly active cationic zinc complexes. uleth.ca
Lactide polymerization at ambient temperatures. uleth.ca
| Chiral Amino Alcohols | Provide a chiral environment around the zinc center. nih.gov | Induce high enantioselectivity in aryl transfer reactions. nih.govacs.org | Asymmetric synthesis of chiral diarylmethanols. nih.gov |
Integration of Computational Chemistry for Predictive Material Design and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating research in organozinc chemistry. It provides insights that are often difficult to obtain through experimental methods alone, guiding the rational design of new reagents and catalysts.
The impact of computational chemistry is seen in several areas:
Mechanistic Elucidation: DFT calculations can map out entire reaction pathways, identifying transition states and intermediates. acs.org This is crucial for understanding how reactions occur, such as the mechanism of CO2 insertion into a zinc-hydride bond, which helps in designing catalysts for CO2 reduction. acs.org
Predictive Design: Computational models can predict the structural and electronic properties of hypothetical molecules before they are synthesized in the lab. nih.gov This allows researchers to screen potential ligands and substrates, prioritizing those most likely to succeed for a given transformation.
Structure-Property Relationships: By analyzing calculated properties like bond strengths, charge distributions, and orbital interactions, researchers can establish clear relationships between a molecule's structure and its reactivity. acs.orgnih.gov For example, computational studies have been used to rationalize the influence of different substituents on the energy barriers of catalytic cycles. acs.org
Table 4: Applications of Computational Chemistry in Diaryl Zinc Research
Application Area
Computational Method
Insights Gained
Mechanistic Studies
DFT, Transition State Search
Elucidation of reaction pathways, identification of intermediates, calculation of activation energy barriers. acs.org
Ligand Design
DFT, NBO Analysis
Prediction of electronic effects (e.g., electron-donating/withdrawing) of ligand substituents on the metal center. acs.org
Structural Analysis
DFT, CShM Analysis
Prediction of coordination geometries and bond strengths in novel organozinc complexes. nih.gov
| Reactivity Prediction | DFT | Estimation of reaction free energies to predict the feasibility and selectivity of proposed catalytic transformations. acs.org |
Research into Multifunctional Organozinc Systems for Cascade Reactions and Complex Molecule Synthesis
A major trend in modern organic synthesis is the development of cascade (or tandem) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. This approach dramatically increases synthetic efficiency, saving time, resources, and reducing waste. Organozinc reagents are particularly well-suited for these complex transformations due to their high functional group tolerance. rsc.org
Future research in this area is focused on:
Designing Tandem Reactions: Creating new sequences where the initial product of an organozinc reaction is an intermediate for a subsequent, distinct transformation. rsc.org This could involve, for example, a Michael addition followed by an intramolecular cyclization. acs.org
Stable Organozinc Intermediates: Developing reactions that generate stable organozinc intermediates which can then be trapped by a variety of electrophiles or participate in subsequent cross-coupling reactions. mdpi.com This provides a powerful platform for molecular diversification from a common intermediate.
Multicomponent Reactions: Designing processes where three or more components, including the organozinc reagent, are combined in a single pot to rapidly build molecular complexity. The inherent stability and chemoselectivity of organozinc reagents are advantageous in controlling the reactivity in such complex environments.
Table 5: Examples of Cascade Reactions Involving Organozinc Reagents
Cascade Process
Description
Synthetic Advantage
Metalloamination/Cyclization/Functionalization
A zinc-mediated reaction of an amine with an alkyne generates a stable N-heterocyclic organozinc intermediate, which is then functionalized. mdpi.com
Reaction of an allenoate with an organozinc reagent proceeds via a tandem sequence to form cyclobutenone products. acs.org
Efficient construction of complex cyclic structures in a single, regiosepecific operation. acs.org
Reductive Coupling/Amidation
A cobalt-catalyzed reductive coupling between an alkyl halide and an isocyanate using zinc powder as a reductant. acs.org
Enables the enantioconvergent synthesis of sterically hindered chiral amides. acs.org
| Direct Insertion/Cross-Coupling | In situ formation of an organozinc reagent from an organic halide, which is then immediately used in a transition-metal-catalyzed cross-coupling reaction. organic-chemistry.orgresearchgate.net | Streamlines synthesis by avoiding isolation of the organometallic reagent, improving efficiency and safety. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.